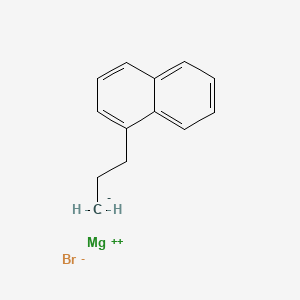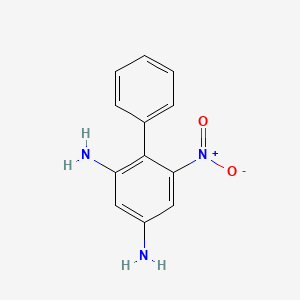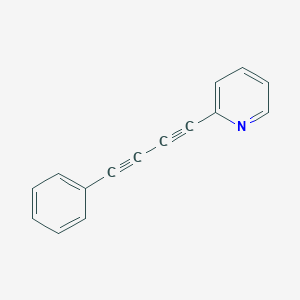
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenylbuta-1,3-diynyl group
Vorbereitungsmethoden
The synthesis of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine typically involves the coupling of pyridine derivatives with phenylbuta-1,3-diynyl intermediates. One common method is the oxidative acetylene coupling, which uses acetylene scaffolding strategies and orthogonal alkyne protection groups . This method allows for the sequential closure of macrocyclic subunits, resulting in the desired compound. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylbuta-1,3-diynyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine involves its interaction with molecular targets through its phenylbuta-1,3-diynyl and pyridine moieties. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine can be compared with similar compounds such as:
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar diacetylene bridge but differs in its overall structure and properties.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Another related compound with a trimethylsilyl group instead of a pyridine ring. The uniqueness of this compound lies in its combination of a pyridine ring with a phenylbuta-1,3-diynyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
117635-47-9 |
|---|---|
Molekularformel |
C15H9N |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(4-phenylbuta-1,3-diynyl)pyridine |
InChI |
InChI=1S/C15H9N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,6-9,12-13H |
InChI-Schlüssel |
APCQLLKPMAPFDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


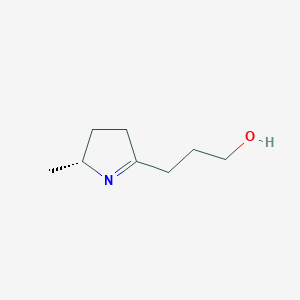
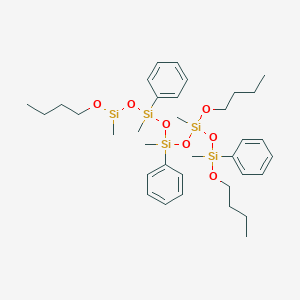
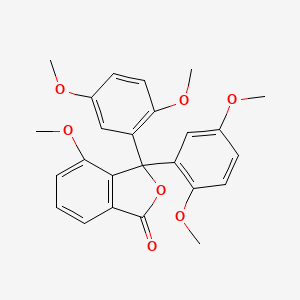
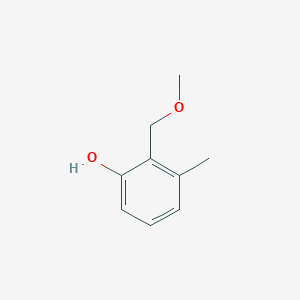
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
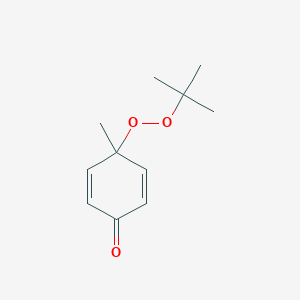
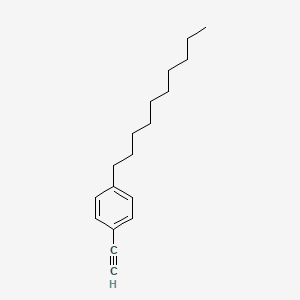
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

